molecular formula C15H17N3O4 B2851088 ethyl 6-(4-methoxyphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylate CAS No. 1982159-40-9

ethyl 6-(4-methoxyphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylate

Cat. No.: B2851088
CAS No.: 1982159-40-9
M. Wt: 303.318
InChI Key: GSLRVAQUFHVZLP-UHFFFAOYSA-N
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Description

Ethyl 6-(4-methoxyphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylate is a useful research compound. Its molecular formula is C15H17N3O4 and its molecular weight is 303.318. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are human microglia and neuronal cells . It has been shown to have promising neuroprotective and anti-inflammatory properties . The compound interacts with active residues of ATF4 and NF-kB proteins , which play crucial roles in cellular stress responses and inflammation, respectively.

Mode of Action

The compound exhibits its neuroprotective and anti-inflammatory effects through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . It significantly inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Biochemical Pathways

The compound affects the NF-kB inflammatory pathway and the ER stress pathway . By inhibiting these pathways, it can reduce inflammation and apoptosis, which are common in neurodegenerative diseases. This leads to neuroprotection, which is characterized by restoring neuronal function and structure .

Result of Action

The compound’s action results in significant anti-neuroinflammatory properties and promising neuroprotective activity . It reduces the production of inflammatory mediators NO and TNF-α in human microglia cells . It also decreases the expression of ER stress marker BIP and apoptosis marker cleaved caspase-3 in human neuronal cells .

Action Environment

The environment can influence the compound’s action, efficacy, and stability. For instance, the compound’s synthesis involves a reaction sequence that requires specific conditions

Properties

IUPAC Name

ethyl 6-(4-methoxyphenyl)-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-3-21-15(19)14-12-9-22-13(8-18(12)17-16-14)10-4-6-11(20-2)7-5-10/h4-7,13H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSLRVAQUFHVZLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2COC(CN2N=N1)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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